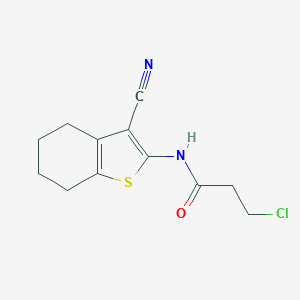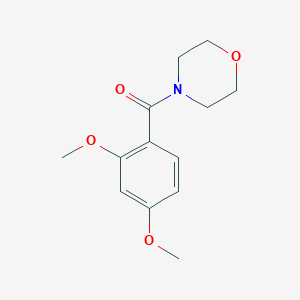
4-(2,4-Dimethoxybenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethoxybenzoyl)morpholine, also known as DMBM, is a chemical compound that has shown great potential in various scientific research applications. It is a heterocyclic organic compound with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. DMBM is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用機序
The mechanism of action of 4-(2,4-Dimethoxybenzoyl)morpholine involves its ability to bind to metal ions and form a complex that exhibits fluorescence. The fluorescence intensity of the complex is directly proportional to the concentration of the metal ion present, allowing for quantitative analysis. In photodynamic therapy, 4-(2,4-Dimethoxybenzoyl)morpholine is activated by light and produces reactive oxygen species that cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(2,4-Dimethoxybenzoyl)morpholine has been shown to have low toxicity and minimal side effects in animal studies. It does not accumulate in the body and is rapidly eliminated through the urine. 4-(2,4-Dimethoxybenzoyl)morpholine has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
The advantages of using 4-(2,4-Dimethoxybenzoyl)morpholine in lab experiments include its high selectivity and sensitivity towards metal ions, its low toxicity, and its ability to act as a photosensitizer in photodynamic therapy. However, 4-(2,4-Dimethoxybenzoyl)morpholine is sensitive to light and air, which can affect its fluorescence properties. It also has a relatively short half-life in biological systems, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 4-(2,4-Dimethoxybenzoyl)morpholine. One area of research is the development of new fluorescent probes based on the structure of 4-(2,4-Dimethoxybenzoyl)morpholine for the detection of other metal ions. Another area of research is the optimization of 4-(2,4-Dimethoxybenzoyl)morpholine as a photosensitizer for photodynamic therapy, including the development of new delivery systems to improve its efficacy. Additionally, the potential antioxidant properties of 4-(2,4-Dimethoxybenzoyl)morpholine could be further explored for their therapeutic potential in various diseases.
合成法
The synthesis of 4-(2,4-Dimethoxybenzoyl)morpholine involves the reaction of 2,4-dimethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-(2,4-Dimethoxybenzoyl)morpholine as a white crystalline solid. The purity of the compound can be further increased by recrystallization from a suitable solvent.
科学的研究の応用
4-(2,4-Dimethoxybenzoyl)morpholine has been extensively studied for its potential as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has been shown to have high selectivity and sensitivity towards these metal ions, making it a promising candidate for various analytical applications. 4-(2,4-Dimethoxybenzoyl)morpholine has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent and destroy cancer cells.
特性
CAS番号 |
53951-94-3 |
|---|---|
製品名 |
4-(2,4-Dimethoxybenzoyl)morpholine |
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
(2,4-dimethoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17NO4/c1-16-10-3-4-11(12(9-10)17-2)13(15)14-5-7-18-8-6-14/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
XQZNKJRFTGYVDR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC |
その他のCAS番号 |
53951-94-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





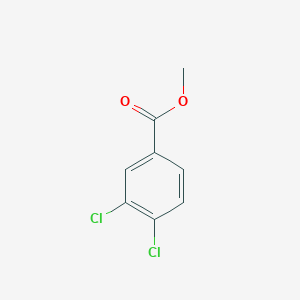
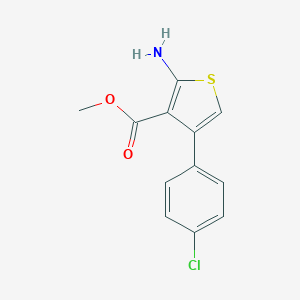
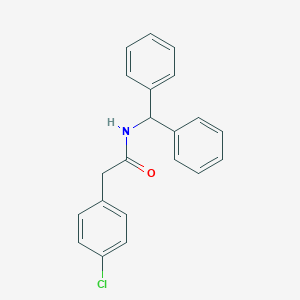
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
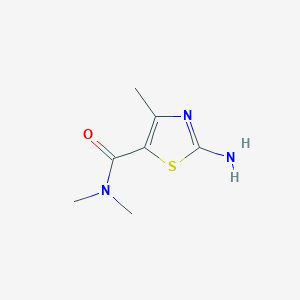
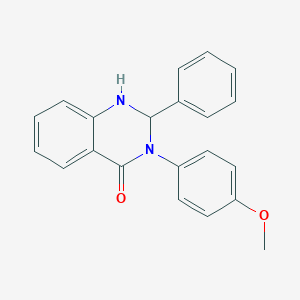

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)

